Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Overview
Description
Synthesis Analysis
This compound can be synthesized through a reaction involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine. The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes .
Molecular Structure Analysis
The molecular formula indicates that it contains a thiazole ring system. The benzyl and methyl groups contribute to its overall structure. The presence of the carboxylate group suggests potential reactivity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including condensation reactions, cycloadditions, and other transformations. Its reactivity could lead to the formation of novel derivatives with diverse pharmacological properties .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Crystallographic Studies and Synthesis Techniques : The study of crystallographic properties and synthesis techniques for related thiazole compounds has provided insight into their structural characteristics and potential applications in drug design and development. For instance, research on the dehydration phenomenon in closely related thiazole derivatives through in situ bromination techniques has shed light on their crystallization processes, highlighting their utility in synthetic chemistry and material science (Arshad et al., 2013). These findings are crucial for understanding the behavior of thiazole derivatives under different conditions, potentially aiding in the development of new synthetic routes and applications.
Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis in creating novel thiazole compounds, including pyrido and thiazepines derivatives, demonstrates the versatility of thiazole compounds in synthetic organic chemistry. This method offers improved yields and shorter reaction times, indicating the compound's role in facilitating efficient synthetic pathways (Faty et al., 2011).
Material Science Applications
Polymer Solar Cells : Research into the use of related thiazole derivatives in polymer solar cells shows their potential in enhancing the efficiency of these energy devices. The ability of thiazole-based compounds to improve charge transfer and stability in polymer solar cells highlights their importance in the development of renewable energy technologies (Qin et al., 2009).
Metal-Organic Frameworks (MOFs) : The introduction of thioether side chains into MOFs to improve stability, fluorescence, and metal uptake is a significant advancement in material science. This research suggests the compound's derivatives could play a crucial role in the design and functionalization of MOFs for various applications, including catalysis, gas storage, and separation processes (He et al., 2011).
Pharmacological Research
While avoiding details on drug use, dosage, and side effects as per the requirements, it's notable that research into the synthesis and characterization of thiazole derivatives has explored their potential biological activities. For example, studies on new pyrimidine derivatives have indicated their role in antioxidant properties and theoretical studies on their effectiveness as corrosion inhibitors, hinting at their potential in medicinal chemistry (Akbas et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the molecular and cellular levels .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects that contribute to their therapeutic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9-11(12(15)16-2)18-13(17)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCFNURPXOGVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333759 | |
Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
670261-48-0 | |
Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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